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Abstract
AMXT-1501 is a novel, first-in-class small molecule inhibitor of polyamine transport. It is being

developed by Aminex Therapeutics as a key component of a combination therapy with

difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting

enzyme in polyamine biosynthesis. This dual-pronged approach aims to achieve a

comprehensive depletion of intracellular polyamines in cancer cells by blocking both their

endogenous synthesis and their uptake from the tumor microenvironment. This document

provides a detailed technical overview of AMXT-1501, including its mechanism of action,

preclinical and clinical data, and experimental methodologies.

Introduction
Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for

cell growth, differentiation, and proliferation. Cancer cells exhibit a dysregulated polyamine

metabolism, characterized by increased biosynthesis and uptake to sustain their rapid

proliferation. The MYCN oncogene, frequently amplified in aggressive neuroblastoma, directly

upregulates ODC, leading to elevated polyamine levels.[1][2]

DFMO, an irreversible inhibitor of ODC, has shown clinical activity in neuroblastoma. However,

its efficacy can be limited by a compensatory upregulation of polyamine transport systems,

allowing cancer cells to scavenge polyamines from their surroundings.[3][4] AMXT-1501 was
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developed to counteract this resistance mechanism by potently inhibiting the transport of

polyamines into cancer cells.[5] The combination of AMXT-1501 and DFMO has received

Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment

of neuroblastoma.[6][7]

Core Technology: Mechanism of Action
AMXT-1501 is a synthetic polyamine analogue that acts as a competitive inhibitor of polyamine

transport. While the specific transporters targeted by AMXT-1501 are still under investigation,

recent evidence points towards ATP13A3 as a primary mediator of DFMO-induced polyamine

uptake in neuroblastoma that is effectively blocked by AMXT-1501.[8] By inhibiting polyamine

uptake, AMXT-1501 prevents cancer cells from circumventing the effects of ODC inhibition by

DFMO.

The synergistic action of AMXT-1501 and DFMO leads to a profound depletion of intracellular

polyamine pools. This has several downstream consequences detrimental to cancer cell

survival:

Inhibition of Cell Proliferation: Polyamines are crucial for the synthesis of DNA, RNA, and

proteins. Their depletion leads to cell cycle arrest, primarily at the G1 phase, as evidenced

by the hypophosphorylation of the retinoblastoma protein (Rb).[1][5]

Induction of Apoptosis: Severe polyamine depletion triggers programmed cell death. In

neuroblastoma cell lines, the combination of AMXT-1501 and DFMO has been shown to

increase the expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.

[5]

Reduction of Intracellular ATP: The combination treatment also leads to a decrease in

intracellular ATP levels, further contributing to the inhibition of cell growth.[5]

The proposed mechanism of action for the combination therapy is illustrated in the signaling

pathway diagram below.
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Caption: Synergistic mechanism of AMXT-1501 and DFMO.

Preclinical Data
The combination of AMXT-1501 and DFMO has demonstrated significant anti-tumor activity in

various preclinical models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).

In Vitro Studies
AMXT-1501, as a single agent, exhibits cytotoxicity against a panel of neuroblastoma (NB) cell

lines. The combination with DFMO results in a synergistic inhibition of cell proliferation.
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Cell Line
AMXT-1501 IC50
(µM)

DFMO IC50 (mM) Reference

SH-SY5Y 14.13 33.3 [5]

SMS-KCNR 17.72 20.76 [5]

BE(2)-C 17.69 Not Reported [5]

Table 1: In vitro cytotoxicity of AMXT-1501 and DFMO in neuroblastoma cell lines.[5]

In Vivo Studies
In the TH-MYCN transgenic mouse model of neuroblastoma, the combination of AMXT-1501

and DFMO significantly prolonged survival compared to control or single-agent treatment.[9]

While specific survival statistics from the initial publications are not detailed, subsequent

studies have consistently shown a significant survival benefit.[9][10]

In orthotopic mouse models of DIPG, the combination of AMXT-1501 and DFMO led to a

dramatic extension of survival.
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Mouse Model Treatment Group
Median Survival
(days)

Reference

SU-DIPGVI-

Luciferase
Vehicle 95 [6]

DFMO 101 [6]

AMXT-1501 96 [6]

DFMO + AMXT-1501

Undefined

(significantly

extended)

[6]

HSJD-DIPG007 Vehicle 55 [6]

DFMO 65 [6]

AMXT-1501 59 [6]

DFMO + AMXT-1501

Undefined

(significantly

extended)

[6]

RA055-xenograft Vehicle 44 [6]

DFMO 53 [6]

AMXT-1501 48 [6]

DFMO + AMXT-1501 136 [6]

Table 2: Survival data from in vivo studies of AMXT-1501 and DFMO in DIPG mouse models.[6]

Clinical Development
Phase 1 Study in Advanced Solid Tumors
(NCT03536728)
A first-in-human, open-label, dose-escalation Phase 1 trial of AMXT-1501 alone and in

combination with DFMO was conducted in adult patients with advanced solid tumors.[11][12]
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Parameter Value Reference

Number of Patients 56 [12]

Recommended Phase 2 Dose

(RP2D)

AMXT-1501 600 mg BID +

DFMO 500 mg BID
[12]

Overall Response Rate (ORR)
6% (2 confirmed partial

responses)
[12]

Clinical Benefit Rate (CBR) 49% (including stable disease) [12]

Table 3: Key outcomes from the Phase 1 study of AMXT-1501 and DFMO in adults with

advanced solid tumors.[12]

The most common treatment-emergent adverse events (TEAEs) were gastrointestinal in

nature.

Adverse Event Frequency

Diarrhea 39.3%

Nausea 37.5%

Vomiting 33.9%

Table 4: Most common treatment-emergent adverse events in the Phase 1 study of AMXT-1501

and DFMO.[13]

No grade 4 or 5 TEAEs were reported, and there were no deaths due to TEAEs.[13]

Phase 1/2 Study in Pediatric Cancers (NCT06465199)
A Phase 1/2 clinical trial is currently recruiting pediatric patients with relapsed or refractory

high-risk neuroblastoma, CNS tumors, and sarcomas to evaluate the combination of AMXT-

1501 and DFMO.[7]

Experimental Protocols
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In Vitro Polyamine Uptake Assay
A common method to assess the inhibitory activity of AMXT-1501 on polyamine transport

involves the use of fluorescently labeled polyamines.

Pre-treat cells with AMXT-1501
(e.g., overnight)

Add BODIPY-labeled polyamine
(e.g., spermidine)

Incubate for a short duration
(e.g., 30 minutes)

Wash cells to remove
extracellular labeled polyamine

Analyze intracellular fluorescence
by flow cytometry or microscopy

Click to download full resolution via product page

Caption: Workflow for in vitro polyamine uptake assay.

Detailed Methodology:

Cell Culture: Cancer cell lines (e.g., neuroblastoma cell lines) are cultured under standard

conditions.

Cell Seeding: Cells are seeded into appropriate culture vessels (e.g., 96-well plates for high-

throughput analysis or chamber slides for microscopy).

Pre-treatment: Cells are pre-treated with varying concentrations of AMXT-1501 for a

specified period (e.g., overnight) to ensure target engagement.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b8081543?utm_src=pdf-body-img
https://www.biorxiv.org/content/10.1101/2024.02.20.581161v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition of Labeled Polyamines: A fluorescently labeled polyamine, such as BODIPY-

spermidine, is added to the culture medium in the continued presence of AMXT-1501.[8]

Incubation: The cells are incubated for a short period (e.g., 30 minutes) to allow for

polyamine uptake.

Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any

unbound, extracellular labeled polyamines.

Analysis: The intracellular fluorescence is quantified using a flow cytometer or visualized

using a fluorescence microscope. A reduction in fluorescence in AMXT-1501-treated cells

compared to untreated controls indicates inhibition of polyamine transport.

Measurement of Intracellular Polyamine Levels
To determine the effect of AMXT-1501 and DFMO on the intracellular polyamine pool, liquid

chromatography-mass spectrometry (LC-MS) is typically employed.

Detailed Methodology:

Cell Treatment: Cancer cells are treated with AMXT-1501, DFMO, or the combination for a

specified duration (e.g., 72 hours).

Cell Lysis: Cells are harvested and lysed to release intracellular contents.

Metabolite Extraction: Polyamines are extracted from the cell lysate, often using a protein

precipitation step with an organic solvent.

Derivatization (Optional but common): Polyamines may be derivatized to enhance their

detection by LC-MS.

LC-MS Analysis: The extracted and derivatized samples are injected into an LC-MS system

for separation and quantification of putrescine, spermidine, and spermine.

Data Analysis: The levels of each polyamine are normalized to the total protein concentration

or cell number and compared between treatment groups.
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Chemical and Physical Properties
Chemical Name: (S)-N-(5-Amino-6-((3-((4-((3-

aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide[14]

Molecular Formula: C₃₂H₆₈N₆O₂[14]

Molecular Weight: 568.94 g/mol [14]

Formulation: AMXT-1501 is often administered as a dicaprate salt to improve its

bioavailability. A hydrochloride salt form is also available for research purposes.[15]

Intellectual Property
Aminex Therapeutics holds patents covering the combination of a polyamine transport inhibitor,

such as AMXT-1501, with DFMO for the treatment of cancer.[16] Patents also cover specific

salt forms of AMXT-1501 designed to enhance its pharmaceutical properties.[16]

Conclusion
AMXT-1501 represents a promising therapeutic agent that addresses a key resistance

mechanism to polyamine synthesis inhibition. In combination with DFMO, it offers a synergistic

approach to deplete intracellular polyamines, leading to potent anti-tumor effects in preclinical

models of aggressive cancers like neuroblastoma and DIPG. Early clinical data in adults have

shown the combination to be well-tolerated with preliminary signs of efficacy. The ongoing

pediatric clinical trial will be crucial in determining the future role of this combination therapy in

the treatment of childhood cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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